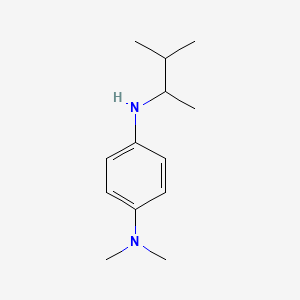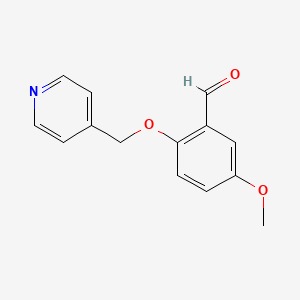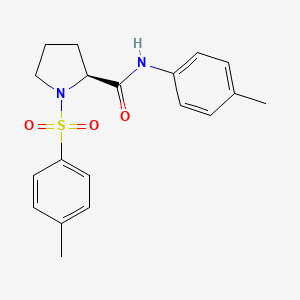
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a tosyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosyl ester, which then reacts with p-toluidine to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the tosyl group to a thiol.
Substitution: The tosyl group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in target moleculesThe p-tolyl group provides steric hindrance, influencing the stereochemistry of the reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxamide: Unique due to its specific combination of functional groups and chiral center.
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
(S)-N-(p-Tolyl)-1-tosylpyrrolidine-2-thiol: Contains a thiol group instead of a carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral center, a tosyl group, and a p-tolyl group, which together provide a versatile platform for various chemical transformations and applications in asymmetric synthesis .
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(2S)-N-(4-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-9-16(10-6-14)20-19(22)18-4-3-13-21(18)25(23,24)17-11-7-15(2)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,20,22)/t18-/m0/s1 |
InChI Key |
XYKCBZPQCNUOFV-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


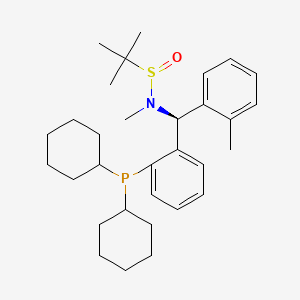
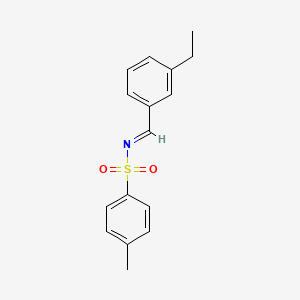
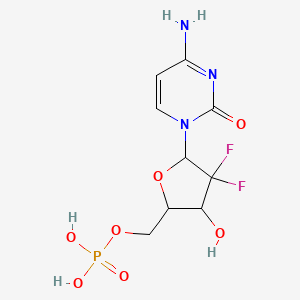
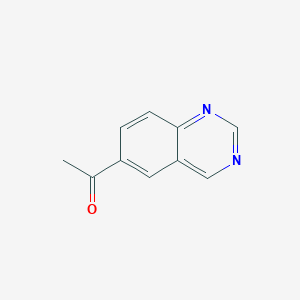

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)

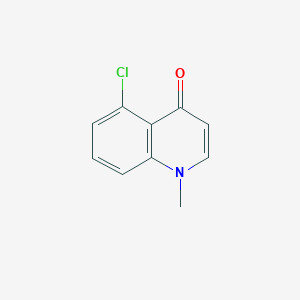
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
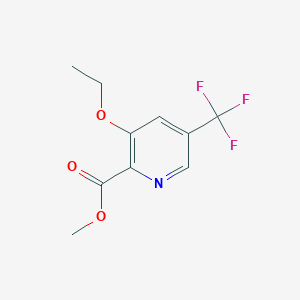
![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)

